Tricos-22-ynoic acid
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Overview
Description
Tricos-22-ynoic acid is a long-chain fatty acid with a triple bond at the 22nd carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricos-22-ynoic acid typically involves the coupling of a long-chain alkyne with a carboxylic acid derivative. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkynyl halide with a carboxylic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Tricos-22-ynoic acid can undergo various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond, forming alkenes or alkanes.
Substitution: The hydrogen atoms on the triple bond can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with a palladium or nickel catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Tricos-22-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cell membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of tricos-22-ynoic acid involves its interaction with cellular membranes and enzymes. The triple bond in the molecule allows it to interact with various molecular targets, potentially disrupting normal cellular processes. This can lead to effects such as inhibition of enzyme activity or alteration of membrane fluidity .
Comparison with Similar Compounds
Tricos-22-enoic acid: Similar structure but with a double bond instead of a triple bond.
Docosanoic acid: A saturated fatty acid with a similar chain length but no unsaturation.
Ximenynic acid: Another alkynyl fatty acid with a different chain length and position of the triple bond.
Properties
CAS No. |
111625-23-1 |
---|---|
Molecular Formula |
C23H42O2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
tricos-22-ynoic acid |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h1H,3-22H2,(H,24,25) |
InChI Key |
KLUMLDMULQCWOT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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